methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
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Overview
Description
Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a dinitrobenzoyl group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 3,5-dinitrobenzoic acid, which is then converted to 3,5-dinitrobenzoyl chloride . This intermediate reacts with an appropriate amine to form the corresponding amide. The amide is then subjected to cyclization reactions to form the isoindole ring system. Finally, the esterification of the resulting compound yields the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is not fully understood. it is believed to interact with biological molecules through its nitro and ester groups. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species that can damage cellular components. The ester group can be hydrolyzed, releasing active intermediates that may interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl-3,5-dinitrobenzoate: Shares the dinitrobenzoyl group but lacks the isoindole moiety.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of the target compound.
Isoindole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its combination of a dinitrobenzoyl group and an isoindole ring system. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8/c1-10(25)16(20(27)32-2)17-14-5-3-4-6-15(14)18(21-17)22-19(26)11-7-12(23(28)29)9-13(8-11)24(30)31/h3-9H,1-2H3,(H,21,22,26)/b17-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQNKOMEZZAFFN-MSUUIHNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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